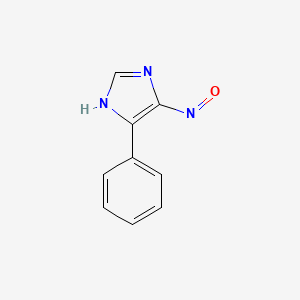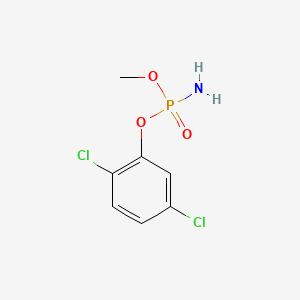silanol CAS No. 110086-50-5](/img/structure/B14326192.png)
[Bis(trimethylsilyl)methyl](dimethyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)methylsilanol is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a silicon atom. This compound is notable for its unique structural properties, which include a silicon atom bonded to both methyl and hydroxyl groups. It is a colorless, volatile liquid that finds applications in various fields due to its chemical inertness and large molecular volume.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylsilanol typically involves the hydrolysis of chlorotrimethylsilane. This reaction is carried out under weakly basic conditions to avoid the formation of by-products such as hexamethyldisiloxane . Another method involves the basic hydrolysis of hexamethyldisiloxane .
Industrial Production Methods
Industrial production of this compound often involves the controlled hydrolysis of polydimethylsiloxane, which is terminated with trimethylsilyl groups. This process ensures the formation of the desired silanol without significant by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)methylsilanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: It can be reduced to form various silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and sodium hydroxide . The reactions are typically carried out under mild conditions to prevent the formation of unwanted by-products.
Major Products Formed
The major products formed from these reactions include silyl ethers, siloxanes, and various silane derivatives .
Scientific Research Applications
Bis(trimethylsilyl)methylsilanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl)methylsilanol involves its ability to form stable silyl ethers and siloxanes. The compound interacts with various molecular targets, including hydroxyl and carboxyl groups, to form stable derivatives. This interaction is facilitated by the large molecular volume and chemical inertness of the trimethylsilyl groups .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar in structure but lacks the additional methyl groups attached to the silicon atom.
Hexamethyldisiloxane: Contains two silicon atoms bonded to three methyl groups each, but lacks the hydroxyl group.
Bis(trimethylsilyl)amine: Contains nitrogen instead of a hydroxyl group, making it more reactive in certain conditions.
Uniqueness
Bis(trimethylsilyl)methylsilanol is unique due to its combination of trimethylsilyl groups and a hydroxyl group, which provides both stability and reactivity. This makes it particularly useful in applications requiring the protection of hydroxyl groups and the formation of stable siloxanes .
Properties
CAS No. |
110086-50-5 |
|---|---|
Molecular Formula |
C9H26OSi3 |
Molecular Weight |
234.56 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H26OSi3/c1-11(2,3)9(12(4,5)6)13(7,8)10/h9-10H,1-8H3 |
InChI Key |
ZKNOQXNBGVPXKV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



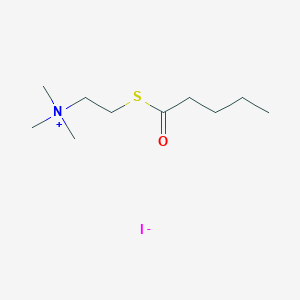
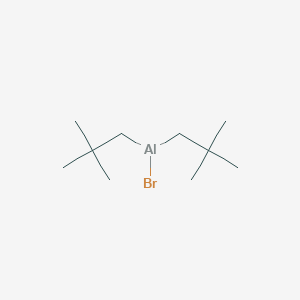
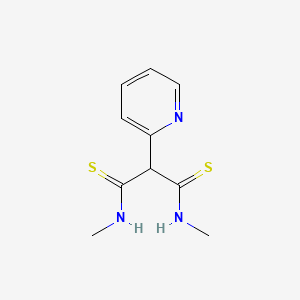
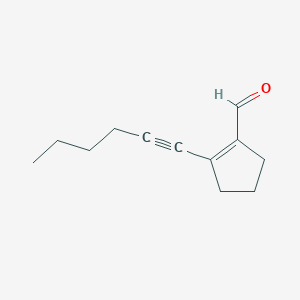

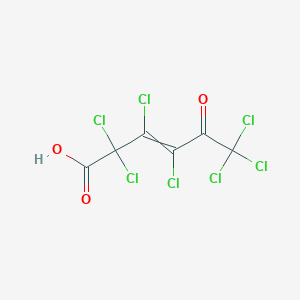
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

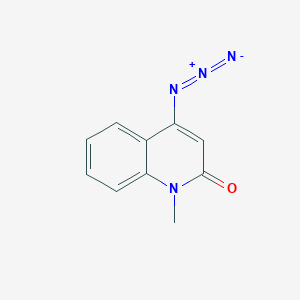

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
